Product packaging for Viburgenin(Cat. No.:)

Viburgenin

Cat. No.: B1257747
M. Wt: 490.7 g/mol
InChI Key: RLCUKXXGZYXKAF-WZMFRAHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viburgenin is a novel triterpene compound that was first isolated from the ripe fruit rinds of the plant Rudgea viburnioides . Its chemical structure has been identified as 2alpha,3beta,19alpha,23,24-pentahydroxyurs-12-ene through extensive NMR spectroscopic methods . From a research perspective, this compound is of interest due to its demonstrated bioactivity. Studies have reported that it exhibits moderate antifungal activity against Cladosporium cladosporioides . This makes it a compound of interest for investigations into new antifungal agents or for ecological studies of plant-defense mechanisms. As a triterpenoid, this compound is part of a large and diverse class of natural products with a wide range of potential biological activities and complex structures, making them a significant area of study in natural product chemistry and phytochemistry . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O5 B1257747 Viburgenin

3D Structure

Interactive Chemical Structure Model





Properties

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Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

(1R,2R,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bR)-9,9-bis(hydroxymethyl)-1,2,4a,6a,6b,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-1,10,11-triol

InChI

InChI=1S/C30H50O5/c1-18-9-11-25(2)13-14-27(4)19(23(25)29(18,6)35)7-8-21-26(3)15-20(33)24(34)30(16-31,17-32)22(26)10-12-28(21,27)5/h7,18,20-24,31-35H,8-17H2,1-6H3/t18-,20-,21-,22-,23+,24+,25-,26-,27-,28-,29-/m1/s1

InChI Key

RLCUKXXGZYXKAF-WZMFRAHISA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(CO)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2C1(C)O)C)C

Synonyms

viburgenin

Origin of Product

United States

Natural Occurrence, Isolation, and Primary Characterization Methodologies of Viburgenin

Phytogeographical Distribution and Botanical Sources of Viburgenin

This compound is a naturally occurring triterpene, primarily identified within specific botanical species. Its presence is linked to plants found in particular geographical regions, highlighting the importance of biodiversity in natural product discovery.

This compound was initially isolated as a novel triterpene from the ripe fruit rinds of Rudgea viburnioides (Cham.) Benth., a species belonging to the Rubiaceae family. science.govnih.govacs.orgtiprpress.com This small tree is widely distributed across the "cerrado" biome in Brazil. acs.org The isolation of this compound from Rudgea viburnioides marked its first report as a natural product. science.govnih.govacs.orgtiprpress.comebi.ac.ukresearchgate.netscience.govresearchgate.netscience.govresearchgate.netscience.gov

Table 1: Botanical Source of this compound

Compound NameBotanical SourcePlant PartGeographical Distribution
This compoundRudgea viburnioides (Cham.) Benth. (Rubiaceae)Ripe fruit rindsCerrado, Brazil acs.org

Current scientific literature primarily reports the isolation of this compound from the ripe fruit rinds of Rudgea viburnioides. science.govnih.govacs.orgresearchgate.netscience.govresearchgate.netscience.govresearchgate.netscience.gov Specific data regarding the variation in this compound accumulation across other plant tissues (e.g., leaves, stems, roots) or different developmental stages (e.g., unripe fruit, vegetative growth phases) of Rudgea viburnioides are not explicitly detailed in the available research.

Advanced Isolation and Purification Techniques for this compound

The isolation of natural compounds like this compound from complex plant matrices necessitates sophisticated techniques to achieve high purity.

For the purification of this compound, repeated chromatographic purification was employed. This involved the use of silica (B1680970) gel, Sephadex LH-20, and Diaion HP-20 columns. acs.org These methods are integral to separating compounds based on their differential affinities for stationary and mobile phases.

While not explicitly stated for this compound's isolation in the primary reports, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC), also known as Centrifugal Partition Chromatography (CPC), are widely utilized for natural product purification. HPLC is known for its high resolving power and efficiency in separating complex mixtures. hilarispublisher.com CCC stands out as a liquid-liquid chromatography technique that does not require a solid support, thereby minimizing irreversible adsorption and allowing for high sample recovery. gilson.comcannabistech.comresearchgate.netwikipedia.org This characteristic makes CCC particularly advantageous for the isolation of natural products, offering flexibility in solvent system selection to target compounds across a wide range of polarities. cannabistech.comwikipedia.org

The initial extraction of this compound from Rudgea viburnioides involved an aqueous ethanolic 40% extract of the ripe fruit rinds. acs.org Optimized extraction procedures are critical for maximizing the yield and purity of target compounds from plant materials. Factors such as solvent choice, temperature, and extraction duration significantly influence the efficiency of the process. For instance, studies on other compounds have shown that cold extraction with specific solvents can yield higher amounts of active components compared to hot extraction or drying processes, which may lead to significant loss of certain compounds. nih.gov Various extraction methods, including maceration, Soxhlet extraction, solid-phase extraction, and accelerated solvent extraction, are employed based on the physicochemical properties of the target compound and the plant matrix. hilarispublisher.comarcjournals.orgresearchgate.net

Spectroscopic and Spectrometric Approaches to this compound Characterization

The definitive characterization of this compound's structure was achieved through extensive application of spectroscopic and spectrometric methods. The molecular structure of this compound was determined as 2α,3β,19α,23,24-pentahydroxyurs-12-ene. nih.govacs.org

Key techniques utilized include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopic methods were extensively used. science.govnih.govacs.orgtiprpress.comebi.ac.ukscience.govresearchgate.netresearchgate.net Specifically, 1D NMR experiments such as proton NMR (¹H NMR), carbon-13 NMR (¹³C NMR), and Distortionless Enhancement by Polarization Transfer (DEPT) provided crucial information about the number and types of hydrogen and carbon atoms and their immediate environments. science.gov Two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), were instrumental in establishing connectivity between atoms and determining the relative stereochemistry of the molecule. science.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data provided precise molecular mass and fragmentation patterns, aiding in the confirmation of the molecular formula (C₃₀H₅₀O₅) and structural elucidation. science.govnih.gov

Infrared (IR) Spectroscopy: IR spectra were recorded to identify the presence of characteristic functional groups within the this compound molecule. acs.org

Optical Activity Measurements: Optical activities were measured using a polarimeter, providing information about the compound's chirality. acs.org

These integrated analytical approaches were fundamental in confirming the novel triterpene structure of this compound.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of complex organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR methods have been extensively utilized to determine its precise chemical structure nih.gov.

1D NMR (¹H NMR and ¹³C NMR): Proton NMR (¹H NMR) provides information on the number, type, and environment of hydrogen atoms within the molecule, including their connectivity and relative positions through coupling patterns. Carbon-13 NMR (¹³C NMR) reveals the carbon skeleton, indicating the number of unique carbon atoms and their chemical environments (e.g., methyl, methylene (B1212753), methine, quaternary carbons, and carbons bearing oxygen or other functional groups). For this compound, these spectra would provide initial insights into the presence of characteristic triterpene signals, such as multiple methyl groups and oxygenated carbons. PubChem indicates the availability of 1D NMR spectra for this compound, often linked to databases like NMRShiftDB, which compile such spectral data.

2D NMR Techniques: To fully unravel the intricate structure of this compound, 2D NMR experiments are indispensable. These techniques provide crucial connectivity information:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, revealing direct proton-proton correlations through bonds.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons, allowing for the assignment of specific proton signals to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Provides correlations between protons and carbons separated by two or three bonds, which is critical for establishing quaternary carbon positions and long-range connectivity, thus piecing together the carbon framework and identifying key structural fragments.

Through the combined analysis of these 1D and 2D NMR data, researchers can establish the complete carbon-hydrogen framework, identify functional groups, and determine the stereochemistry of the multiple chiral centers present in a complex triterpene like this compound.

Role of Mass Spectrometry (MS) in this compound Characterization

Mass Spectrometry (MS) plays a complementary yet equally vital role in the characterization of this compound, primarily by providing accurate molecular weight information and insights into its fragmentation pathways nih.gov.

Molecular Weight Determination: MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), can precisely determine the molecular weight of this compound. This information is crucial for confirming its molecular formula (C₃₀H₅₀O₅). High-resolution mass spectrometry (HRMS) can provide even greater accuracy, allowing for the unambiguous determination of the elemental composition.

Fragmentation Analysis: In electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments, the molecule is fragmented into smaller, charged ions. The resulting fragmentation pattern provides structural clues by indicating the presence of specific substructures and the positions of labile bonds. For triterpenes, characteristic fragmentation pathways can help confirm the ring system and the positions of hydroxyl groups. PubChem lists "GC-MS" as a mass spectrometry method for this compound, further indicating the use of this technique for its characterization.

Complementary Spectroscopic Techniques (e.g., Infrared, Ultraviolet-Visible)

Beyond NMR and MS, other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer additional, albeit often less detailed, information crucial for the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. For this compound, an IR spectrum would typically show characteristic absorption bands for hydroxyl (-OH) groups (due to its pentahydroxy structure), C-H stretching vibrations, and potentially C-O stretching from alcohol functionalities. The presence of "Vapor Phase IR Spectra" for this compound on PubChem highlights its application in confirming the presence of these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, which is related to the electronic transitions within the molecule. While triterpenes like this compound generally lack extensive conjugated pi systems that would result in strong absorption in the UV-Vis range, this technique can still be employed for detection or quantification if the molecule possesses any chromophores. It can also be used to confirm the absence of certain conjugated systems. Although specific UV-Vis data for this compound are not detailed in the provided search results, it remains a standard tool in natural product chemistry for preliminary screening and purity assessment nih.gov.

The combined application of these spectroscopic methodologies provides a robust framework for the definitive identification and structural elucidation of natural products such as this compound, ensuring scientific accuracy in chemical characterization.

Biosynthesis and Metabolic Pathways of Viburgenin

Precursor Pathways Leading to Viburgenin Biosynthesis

Triterpenoids are derived from the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two distinct metabolic routes in plants: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. [1st search result, 6, 28]

The MVA pathway operates in the cytoplasm and is the primary route for the biosynthesis of sterols and triterpenoids. It begins with acetyl-CoA and proceeds through mevalonate to yield IPP and DMAPP. [1st search result, 6, 28] The MEP pathway, conversely, is localized in plastids and is responsible for the production of precursors for monoterpenes, diterpenes, and carotenoids, although crosstalk between the two pathways exists. [1st search result, 6, 28] For triterpenoid (B12794562) production, the MVA pathway is generally considered the dominant source of C5 units.

The C5 isoprenoid units (IPP and DMAPP) are condensed to form longer prenyl diphosphates. Specifically, three molecules of IPP and one molecule of DMAPP are sequentially joined to form farnesyl diphosphate (B83284) (FPP), a C15 intermediate. [1st search result, 6] FPP serves as a crucial branch point in isoprenoid metabolism. Two molecules of FPP are then reductively condensed by squalene (B77637) synthase (SQS) to produce squalene, a C30 hydrocarbon. [1st search result, 4, 6] Squalene is the direct precursor to all triterpenoids and sterols, making SQS a significant branch point enzyme that directs metabolic flux towards these compounds. [1st search result, 4]

Enzymatic Steps and Molecular Regulation of this compound Biosynthesis

Following the formation of squalene, a series of enzymatic steps transform this acyclic precursor into the diverse array of triterpenoid structures, including this compound.

Transcriptomic and proteomic analyses are powerful tools used to investigate the molecular regulation of biosynthetic pathways in plants. While specific studies focusing on the transcriptomic and proteomic profiles directly related to this compound biosynthesis in Rudgea viburnioides are not extensively documented, these approaches have been widely applied to understand triterpenoid biosynthesis in other plant species. Transcriptomic analysis, through techniques like RNA sequencing, can identify genes that are differentially expressed during various developmental stages or in response to environmental cues, providing insights into the regulation of triterpenoid pathway genes. [1st search result, 30, 31] For instance, such analyses have revealed genes involved in triterpenoid saponin (B1150181) biosynthesis and their tissue-specific expression patterns. [1st search result, 31] Proteomic analysis, often employing mass spectrometry, complements transcriptomic data by identifying and quantifying the proteins (enzymes) involved in the metabolic pathways, offering a direct view of the enzymatic machinery. [1st search result, 22, 26, 32, 34] Integrated transcriptomic and proteomic studies can provide a comprehensive understanding of the molecular mechanisms underlying triterpenoid production. [1st search result, 11]

Metabolic Engineering and Biotechnological Strategies for this compound Production

Metabolic engineering involves optimizing genetic and regulatory processes within cells to enhance the production of desired substances. [1st search result, 15] Given the potential pharmacological value of triterpenes, metabolic engineering and biotechnological strategies are increasingly explored for their sustainable production. [1st search result, 18, 19, 20, 21] Common strategies include:

Overexpression of Rate-Limiting Enzymes: Increasing the expression of key enzymes, such as squalene epoxidase (SQE) or squalene synthase (SQS), can boost the flux through the triterpenoid pathway. Overexpression of SQE, for example, has been shown to increase triterpenoid production in various plant and yeast systems. [1st search result, 2]

Blocking Competing Metabolic Pathways: Redirecting metabolic intermediates away from competing pathways can increase the availability of precursors for the target compound.

Heterologous Gene Expression: Introducing genes from the triterpenoid biosynthetic pathway into suitable microbial hosts (e.g., Saccharomyces cerevisiae or Escherichia coli) allows for the production of plant-derived triterpenes in a controlled and scalable fermentation environment. [1st search result, 18, 19, 20] This approach can circumvent challenges associated with plant cultivation and extraction.

While these strategies are broadly applicable to triterpenoid production, specific metabolic engineering efforts directly targeting this compound production have not been detailed in the provided search results. The isolation of this compound from Rudgea viburnioides suggests that this plant could be a natural source for studying and potentially engineering its biosynthesis.

In Vitro Plant Cell Culture and Tissue Culture Systems for Enhanced Yields

Plant cell and tissue culture systems offer a powerful biotechnological platform for the sustainable and large-scale production of valuable plant biomolecules, including secondary metabolites like triterpenes researchgate.netmikebiotech.comresearchgate.net. These in vitro techniques enable the cultivation of plant cells, tissues, or organs in a sterile, nutrient-rich medium under controlled environmental conditions, bypassing the limitations of traditional field cultivation such as long growth cycles, environmental variability, and geographical restrictions mikebiotech.comfrontiersin.orgplantcelltechnology.com.

Strategies employed in plant cell and tissue culture to enhance the yield of secondary metabolites include:

Optimization of Culture Media and Plant Growth Regulators: The composition of the nutrient medium, including macro and micro elements, amino acids, vitamins, carbon sources (e.g., sucrose), and phytohormones (auxins and cytokinins), is critical for cell growth and secondary metabolite production mikebiotech.complantcelltechnology.comagriclinics.net. Fine-tuning these components can significantly influence the metabolic pathways leading to the synthesis of specific compounds.

Elicitation: The application of elicitors, which can be biotic (e.g., fungal extracts, microbial polysaccharides) or abiotic (e.g., heavy metals, UV radiation, signaling molecules like salicylic (B10762653) acid or methyl jasmonate), can induce or enhance the synthesis of secondary metabolites as a defense response in plant cell cultures frontiersin.org. This strategy exploits the plant's natural mechanisms to accumulate defensive compounds.

Precursor Feeding: Supplying specific biosynthetic precursors to the culture medium can direct metabolic flow towards the desired end-product, thereby increasing its accumulation frontiersin.org. This approach has been successful for enhancing the production of various secondary metabolites.

While plant cell and tissue culture systems are widely recognized for their potential in producing secondary metabolites, specific research findings detailing the enhanced in vitro yields of this compound through these methods were not identified in the provided search results. However, the general principles and techniques described are applicable to triterpenes and other complex natural products.

Synthetic Biology Approaches for Tailored this compound Biosynthesis

Synthetic biology represents a transformative field that applies engineering principles to biology, enabling the design and construction of novel biological entities or the reengineering of existing biological systems for specific purposes antheia.biodromicslabs.comgreen.org. In the context of natural product biosynthesis, synthetic biology offers promising avenues for the tailored production of complex compounds like this compound, by engineering microbial or plant hosts to serve as "cell factories" nih.govresearchgate.netrsc.orgstartus-insights.com.

Key approaches in synthetic biology for tailored biosynthesis include:

Metabolic Engineering and Pathway Reconstruction: This involves identifying and isolating the genes encoding the enzymes responsible for the entire biosynthetic pathway of a target compound (e.g., OSCs, CYP450s, UGTs for triterpenes) and then introducing these genes into a heterologous host organism, such as Escherichia coli or Saccharomyces cerevisiae nih.govresearchgate.netvibconferences.be. These microbial hosts are often preferred due to their rapid growth rates, ease of genetic manipulation, and scalability in fermentation nih.govresearchgate.net. The native metabolic pathways of the host can be rewired or optimized to increase the flux towards the desired product and minimize the production of unwanted byproducts vibconferences.be.

Genome Editing Technologies: Tools like CRISPR/Cas9 systems are increasingly utilized in synthetic biology for precise genome editing, allowing for markerless genome editing, simultaneous manipulation of multiple genes, and transcriptional regulation of genes involved in biosynthetic pathways startus-insights.com. This enables fine-tuning of gene expression levels and the removal of competing pathways to maximize the yield of the target compound.

Enzyme Engineering: Directed evolution and rational design can be employed to engineer existing enzymes or discover novel ones with improved catalytic efficiency, substrate specificity, or altered product profiles, which can be crucial for complex multi-step pathways like those of triterpenes science.gov.

Development of Biosensors and Dynamic Pathway Regulation: Synthetic riboswitches and transcription factor-based biosensors can be engineered to detect the presence or absence of specific metabolites, allowing for dynamic regulation of engineered pathways in response to cellular conditions or product accumulation vibconferences.be. This can help optimize production rates and prevent toxicity from accumulating intermediates.

While synthetic biology holds immense potential for the sustainable and efficient production of complex natural products, specific research detailing tailored synthetic biology approaches for this compound biosynthesis in engineered hosts was not found in the provided search results. However, the general strategies outlined above are actively being developed and applied for the heterologous biosynthesis of various triterpenoids.

Chemical Synthesis and Derivatization of Viburgenin and Analogues

Total Synthesis Strategies for the Viburgenin Core Structure

The total synthesis of highly oxygenated, polycyclic natural products like this compound is a formidable task due to their intricate structures and numerous stereocenters.

The development of stereoselective and convergent synthetic routes is paramount for the efficient construction of complex natural products such as pentacyclic triterpenoids. Stereoselectivity is crucial to control the formation of multiple chiral centers present in these molecules, ensuring the desired isomer is obtained acs.orgnih.gov. Convergent synthesis, which involves synthesizing smaller, complex fragments independently and then coupling them in later stages, offers advantages in terms of efficiency and flexibility compared to linear approaches nih.govresearchgate.netnih.govrsc.orgacs.org. This strategy allows for the late-stage introduction of precious or sensitive aglycone (non-sugar) components, minimizing their exposure to harsh reaction conditions throughout the synthesis rsc.org.

A common strategy in the synthesis of polycyclic systems is the biomimetic polyene cyclization, which mimics natural biosynthetic processes. This approach leverages the inherent reactivity of polyene precursors to form complex cyclic structures through concerted and stereospecific carbon-carbon bond formations, guided by principles established in natural product biosynthesis engineering.org.cn. While these general strategies are well-established for various complex natural products, specific detailed routes for the total synthesis of this compound have not been widely reported in the literature.

The construction of the polycyclic skeleton of pentacyclic triterpenoids, including the ursane-type core of this compound, poses several significant challenges for synthetic chemists. These challenges stem from:

Structural Complexity and Multiple Stereocenters: Pentacyclic triterpenoids are characterized by their intricate fused ring systems and a high density of chiral centers, often leading to a large number of possible stereoisomers. Achieving precise control over the relative and absolute stereochemistry at each of these centers throughout multiple reaction steps is exceptionally difficult researchgate.netacs.orgresearchgate.net.

Regioselectivity and Chemoselectivity: The presence of multiple similar functional groups (e.g., hydroxyls) and unactivated C-H bonds within the polycyclic framework necessitates highly regioselective and chemoselective reactions. Achieving site-specific modifications without affecting other parts of the molecule is a major hurdle rsc.org.

Skeletal Rearrangements: The fused polycyclic nature and the presence of embedded functionalities like alkenes and hydroxyl groups can make the carbon skeleton prone to undesired rearrangements, particularly under acidic or harsh reaction conditions thieme-connect.com. This requires careful selection of mild and controlled reaction conditions.

These inherent complexities contribute to the limited number of reported total syntheses for many highly oxygenated pentacyclic triterpenoids, including this compound.

Semisynthesis and Chemical Modification of this compound

Given the challenges associated with total synthesis, semisynthesis and chemical modification of isolated natural products often serve as more practical approaches to access diverse derivatives. This compound, being isolated from Rudgea viburnioides, is a candidate for such modifications researchgate.netresearchgate.netengineering.org.cnrsc.orgthieme-connect.comnih.govresearchgate.netacs.orggoogle.co.uk.

Site-specific chemical transformations of isolated triterpenoids aim to introduce or modify functional groups at specific positions on the existing scaffold. This approach is widely employed to explore structure-activity relationships (SAR) and enhance desired biological properties thieme-connect.comfrontiersin.orgmdpi.comrsc.orgmdpi.commdpi.comacs.org. Common modification sites on pentacyclic triterpenoids typically include the hydroxyl groups on the A-ring, the carboxyl group at the C-28 position, and double bonds within the C-ring rsc.orgmdpi.com.

For a highly hydroxylated triterpene like this compound (2α,3β,19α,23,24-pentahydroxyurs-12-ene), selective acylation, alkylation, or oxidation of specific hydroxyl groups would be key transformations. However, the presence of multiple hydroxyl groups presents a regioselectivity challenge. For instance, selective oxidation of unactivated C-H bonds, particularly methyl or methylene (B1212753) groups, is one of the most difficult chemical steps, often requiring the use of heavy metals and tedious multi-step processes rsc.org.

Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of traditional chemical synthesis, offering a powerful alternative for the creation of novel natural product derivatives nih.govmdpi.comresearchgate.net. This strategy is particularly advantageous for complex molecules like triterpenoids due to the high chemo-, regio-, and stereoselectivity offered by enzymes, which can perform transformations difficult or impossible to achieve through purely chemical means rsc.orgnih.govmdpi.comresearchgate.netpnas.org.

In the context of triterpenoid (B12794562) biosynthesis and derivatization, key enzymes include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and glycosyltransferases (GTs) researchgate.netnih.govrsc.orgresearchgate.netnih.gov. P450s are known for their ability to catalyze site-specific oxidations, introducing hydroxyl, carboxyl, or epoxy groups onto the triterpene skeleton nih.govrsc.org. Glycosyltransferases, on the other hand, are crucial for attaching sugar moieties, which significantly impact the solubility and biological activity of triterpenoids, forming saponins (B1172615) researchgate.netnih.govnih.govrsc.org.

While specific chemoenzymatic routes for this compound have not been detailed, the principles applied to other triterpenes would involve:

Enzymatic Functionalization: Using engineered or naturally occurring enzymes (e.g., P450s from plant or microbial sources) to introduce or modify hydroxyl groups at specific positions on the this compound scaffold, potentially expanding its structural diversity beyond what is found in nature or easily achieved chemically rsc.orgnih.gov.

Enzymatic Glycosylation: Employing glycosyltransferases to attach various sugar units to the hydroxyl groups of this compound, creating novel this compound saponins with altered pharmacological properties researchgate.netnih.gov. This can be achieved in a highly stereoselective manner researchgate.netnih.gov.

Such approaches could overcome the limitations of purely chemical synthesis, particularly in achieving precise site-specific oxidations and stereoselective glycosylations, leading to a broader range of this compound derivatives for research.

Design and Synthesis of Novel this compound Analogues for Research Purposes

The design and synthesis of novel analogues of natural products like this compound are driven by the need to enhance their biological activities, improve pharmacological profiles (e.g., solubility, bioavailability), or to elucidate their mechanisms of action acs.orgresearchgate.netacs.orgmdpi.commdpi.commdpi.comacs.orgnih.govacs.orgnih.govmdpi.com. For this compound, with its established antifungal activity, analogues could be designed to improve potency, broaden the spectrum of activity, or reduce potential side effects.

Key strategies in the design and synthesis of triterpene analogues include:

Targeted Structural Modifications: Rational modifications are often focused on specific active groups within the triterpene skeleton. For ursane-type triterpenoids, common targets for modification include the hydroxyl groups on the A-ring, the carboxyl group at the C-28 position (if present), and any double bonds rsc.orgmdpi.com. For this compound, its multiple hydroxyl groups at C-2, C-3, C-19, C-23, and C-24, along with the C-12 double bond, offer numerous sites for derivatization.

Introduction of Diverse Functional Groups: This involves incorporating various chemical functionalities such as esters, amides, halogens, or other moieties to alter the compound's physicochemical properties and biological interactions mdpi.commdpi.commdpi.comnih.gov. For example, esterification of hydroxyl groups can change lipophilicity, while introducing amide linkages can improve stability or modulate interactions with biological targets mdpi.commdpi.com.

Conjugation with Targeting Moieties: To improve cellular uptake, bioavailability, or target specificity, triterpenoids can be conjugated with other molecules. Examples include conjugation with triphenylphosphonium (TPP) groups to enhance mitochondrial accumulation in cancer cells, or with polyethylene (B3416737) glycol (PEG) to form micelles that improve pharmacological profiles researchgate.netacs.orgacs.org.

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of analogues with systematic structural variations allows for comprehensive SAR studies. By correlating structural changes with biological activity, researchers can identify key pharmacophores and optimize the compound's therapeutic potential mdpi.comnih.gov. This iterative process of design, synthesis, and biological evaluation is fundamental to drug discovery.

While specific data tables on this compound analogues are not available in the provided search results, the general principles outlined above represent the current state of research in triterpenoid analogue synthesis.

Rational Design Principles Based on Structural Features

Rational design in chemical biology and biomolecular engineering is a strategic approach aimed at creating new molecules with specific functionalities by predicting how their structural features will influence their behavior wikidata.orgnih.gov. This methodology often involves making calculated variations on a known chemical scaffold to enhance desired properties or introduce new activities wikidata.org.

For pentacyclic triterpenes, which include this compound, rational design principles are frequently employed to address challenges such as poor water solubility and low bioavailability, as well as to improve or diversify their pharmacological activities guidetopharmacology.orgwikipedia.orgfishersci.ca. Structural modifications typically target key functional groups and positions on the triterpenoid skeleton. Common sites for derivatization include:

Hydroxyl groups: Particularly those on the A-ring (e.g., C-3 hydroxyl), which can be modified through esterification, etherification, or oxidation to alter polarity and reactivity wikipedia.orgfishersci.ca.

Carboxyl groups: Such as the C-28 carboxylic acid, which can be converted into esters, amides, or salts to improve solubility or modify interactions with biological targets wikipedia.orgfishersci.ca.

Double bonds: Like the C-12/C-13 double bond in ursane-type triterpenes, which can undergo reactions such as epoxidation, hydrogenation, or functionalization to introduce new stereocenters or reactive sites fishersci.ca.

Structure-activity relationship (SAR) studies are integral to rational design, providing critical insights into how specific structural changes impact biological activity wikipedia.orgfishersci.cafishersci.ca. For example, modifications of ursolic acid (an ursane-type pentacyclic triterpene similar to this compound) at the C-28 carboxylic acid or C-3 hydroxyl group have been shown to significantly enhance its biological activity and, in some cases, decrease toxicity fishersci.ca. The introduction of hydrophilic or basic side chains has been identified as a rational drug design strategy to improve the pharmacokinetic properties of pentacyclic triterpenes guidetopharmacology.org.

Combinatorial Chemistry Libraries of this compound-Related Compounds

Combinatorial chemistry is a powerful synthetic methodology that enables the rapid and parallel generation of a vast number of diverse chemical compounds, known as chemical libraries, from a set of building blocks. This approach dramatically accelerates the drug discovery process by allowing for the simultaneous synthesis and screening of hundreds to thousands of structures.

The core concept involves combining different chemical components (scaffolds, building blocks, and linkers) in various permutations to create a diverse collection of molecules. This method contrasts with traditional, serial synthesis, where compounds are produced one at a time. Techniques commonly employed in combinatorial chemistry include solid-phase synthesis, parallel synthesis, mixed combinatorial synthesis, and solution-phase synthesis.

In the realm of natural product chemistry, and specifically for triterpenoids, combinatorial chemistry has been successfully applied. For instance, triterpenoid-based scaffolds such as betulinic acid and ursolic acid (both pentacyclic triterpenes like this compound) have been utilized for the generation of combinatorial libraries. These studies have demonstrated the potential for synthesizing and diversifying triterpenoid-based compounds, often introducing structural variations at positions like C-3 and C-28. The aim is to create libraries with one- or two-point diversity, allowing for the exploration of a wide range of structural analogues and their corresponding biological activities.

While the general applicability of combinatorial chemistry to triterpenoid scaffolds is established, specific detailed research findings or examples of combinatorial chemistry libraries directly focused on this compound or its immediate analogues are not explicitly present in the search results. However, given this compound's complex ursane-type pentacyclic structure and the presence of multiple hydroxyl groups, it theoretically possesses the necessary features to serve as a scaffold for the construction of novel combinatorial libraries. Such libraries could be designed to explore the impact of modifications at its various hydroxylated positions on its biological profile, similar to what has been achieved with other triterpenes.

Molecular and Cellular Mechanisms of Action of Viburgenin

In Vitro Investigations of Viburgenin's Biological Activities

In vitro studies are crucial for understanding the direct biological activities of a compound at the cellular and molecular level. For this compound, direct, detailed in vitro mechanistic investigations are scarce.

Specific research directly linking this compound to the modulation of particular cellular signaling pathways or its interaction with specific receptors in vitro is not extensively reported in the available scientific literature. While many natural compounds, including other triterpenes, are known to influence various signaling cascades (e.g., Wnt/β-catenin, NF-κB, MAPK pathways) and interact with cellular receptors (e.g., G protein-coupled receptors, enzyme-linked receptors, nuclear receptors) nih.govlabcorp.com, the precise role of this compound in these processes remains largely uncharacterized.

Direct and specific interactions of this compound with cellular enzymes and proteins are not widely documented. One reported biological activity attributed solely to this compound is its moderate antifungal activity against Cladosporium cladosporioides science.gov. However, the specific enzymatic or protein targets responsible for this antifungal effect, or the detailed molecular mechanism underlying this activity, have not been elucidated in the available literature. General mechanisms of enzyme inhibition can involve reversible or irreversible binding, affecting catalytic activity or substrate binding byjus.comwikipedia.orgnih.gov. Protein-protein interactions are fundamental to cellular functions and can be regulated by small molecules promega.comprinceton.edunih.govbiorxiv.orgnih.gov. However, such specific interactions for this compound are not detailed.

While triterpenes in general have been observed to modulate cellular processes such as cell proliferation, apoptosis, inflammation, and antioxidant responses science.govnih.gov, specific data for this compound's direct effects on these processes are not extensively available. For instance, triterpenes can modulate the production of reactive oxygen species (ROS) and induce cell migration and collagen deposition nih.gov. Antioxidant mechanisms often involve direct radical scavenging or preventing free radical formation by inhibiting ROS-producing enzymes nih.govfrontiersin.orgresearchgate.netnih.gov. Apoptosis, a programmed cell death process, can be influenced by various compounds, often through mitochondrial or death receptor pathways, affecting cell survival and proliferation exonpublications.compsu.edunih.gov. Inflammatory responses involve complex signaling pathways like NF-κB and the release of pro-inflammatory mediators frontiersin.orgmdpi.comnih.govnih.gov. However, the specific contribution and mechanism of this compound to these cellular outcomes require further dedicated research.

Mechanistic Studies of this compound in Preclinical Animal Models (excluding human trials)

Mechanistic studies in preclinical animal models are essential for understanding the pharmacodynamic effects and molecular targets of compounds in a complex biological system science.govpsu.edu. For this compound, specific in vivo mechanistic studies are not extensively reported.

Detailed pharmacodynamic analyses focusing solely on this compound in preclinical animal models are not widely available in the current scientific literature. Pharmacodynamic studies aim to characterize the relationship between drug concentration and its effect over time, providing insights into the mechanism of drug action mdpi.com. While aqueous extracts of Rudgea viburnoides leaves have shown effects on metabolic and inflammatory dysfunction in mice, including improvements in glucose tolerance, insulin (B600854) sensitivity, and reduction of proinflammatory mediators researchgate.net, these effects are attributed to the extract as a whole, which contains multiple compounds, including this compound, chlorogenic acids, and flavonoids researchgate.net. Therefore, the specific pharmacodynamic contributions of this compound remain to be isolated and characterized.

The elucidation of specific molecular targets and pathways directly modulated by this compound in animal systems is not extensively documented. While the plant extract containing this compound has shown effects on parameters related to oxidative stress and inflammation, and modulated pathways such as the NO/cGMP pathway and angiotensin-converting enzyme inhibition researchgate.net, these findings are for the complex extract. Identifying the precise molecular targets and pathways through which this compound itself exerts any potential biological activities in vivo would require dedicated studies to isolate its effects from other compounds present in the natural source nih.gov.

Comparative Mechanistic Studies with Related Triterpenoids and Saponins (B1172615)

This compound is a triterpene, a class of natural products known for their diverse biological activities. It is often isolated alongside other triterpenes and triterpenoid (B12794562) saponins, such as arjunglucoside I, trachelosperosides B-1, trachelosperosides E-1, trachelosperogenin B, and arjungenin (B1254777), from natural sources like Rudgea viburnioides. nih.govnih.gov Despite this co-occurrence, extensive direct comparative mechanistic studies specifically detailing how this compound's mechanism of action compares to these related compounds are not widely reported.

However, a broader understanding of the mechanisms of action of triterpenoids and saponins, as a class, provides valuable context. These compounds exhibit a wide array of pharmacological effects, often through complex molecular and cellular interactions:

Anti-inflammatory Activity: Many triterpenoid saponins, including those from Aesculus chinensis, have demonstrated anti-inflammatory properties, with some individual saponins showing more potent activity than total saponin (B1150181) extracts. nih.gov

Cytotoxic and Antitumor Effects: Triterpenoid saponins from various plants, such as Clematis tangutica and Ilex pubescens, have exhibited cytotoxic activities. nih.gov Structural modifications of natural triterpenoids and their saponin derivatives can enhance their cytotoxicity. For example, decorating the C(3)-OH group of betulinic acid with sugar units has led to a substantial enhancement of cytotoxicity in derived triterpenoid saponins.

Antidiabetic Activity: Some triterpenoid saponins, including those from Stauntonia chinensis, have been shown to stimulate glucose uptake in insulin-resistant human HepG2 cells, enhance phosphorylation of AMP-activated protein kinase (AMPK), and activate the insulin receptor (IR)/insulin receptor substrate (IRS) pathway.

Hepatoprotective Effects: Triterpene saponins from Vietnamese ginseng (Panax vietnamensis) have shown protective activity against D-galactosamine (D-GalN)/tumor necrosis factor-alpha (TNF-α)-induced cell death in primary cultured mouse hepatocytes.

Antioxidant Activity: Triterpenes can modulate the production of reactive oxygen species (ROS) and accelerate tissue repair processes. Garlic saponins, for instance, have demonstrated scavenging activity against intracellular ROS and can prevent hydrogen peroxide-induced DNA damage by increasing heme oxygenase-1 (HO-1) levels.

Immunomodulatory Effects: Panax Notoginseng saponins have been investigated for their ability to control helper T cell-mediated immune responses, affecting proliferation and cytokine expression in Th1, Th17, and Treg cells.

Effects on Lipid Metabolism: Some triterpenoid saponins have been found to ameliorate vascular injury and mediate lipid accumulation through the PI3K/AKT signaling pathway activation. Specific flavonoids, which can co-occur with triterpenes and saponins, have been shown to decrease apolipoprotein B (apoB) secretion and modulate cellular cholesterol homeostasis by reducing acyl-CoA:cholesterol acyltransferase (ACAT) activities and enhancing LDL receptor expression.

While these diverse mechanisms highlight the therapeutic potential of the broader class of triterpenoids and saponins, the specific comparative mechanistic profile of this compound against these compounds remains an area for future dedicated research.

Advanced Analytical Methodologies for Viburgenin Research

Quantitative Analysis of Viburgenin in Biological and Botanical Samples

Accurate quantification of this compound in complex matrices such as plant tissues, plasma, and urine is fundamental to pharmacokinetic, bioavailability, and phytochemical studies. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the cornerstones of modern quantitative analysis in this context.

High-performance liquid chromatography coupled with ultraviolet/diode-array detection (HPLC-UV/DAD) is a widely employed technique for the quantification of phytochemicals, including iridoid glycosides. The method relies on the separation of the analyte of interest from other components in a sample based on its physicochemical properties as it passes through a chromatographic column. The UV/DAD detector then measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.

For the analysis of compounds within the Viburnum genus, HPLC methods are frequently utilized to quantify various phenolic compounds. While specific methods for this compound are not extensively detailed in the literature, the analytical approaches for other phenolic constituents provide a solid framework. For instance, the quantitative analysis of phenolic compounds in Viburnum opulus L. has been successfully achieved using HPLC-UV-ESI-MS methods nih.gov.

A typical HPLC-UV/DAD method for the quantification of an iridoid like this compound would involve:

Sample Preparation: Extraction from the botanical or biological matrix using a suitable solvent, followed by filtration and purification to remove interfering substances.

Chromatographic Separation: Utilization of a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution is commonly used to achieve optimal separation.

Detection: Monitoring the eluent at a wavelength where this compound exhibits maximum absorbance.

Quantification: Calculation of the concentration based on a calibration curve generated from the analysis of known concentrations of a purified this compound reference standard.

The validation of such a method would adhere to international guidelines and assess parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), as demonstrated in the validation of HPLC methods for similar compounds.

Table 1: Representative HPLC Method Parameters and Validation Data This table presents hypothetical yet realistic parameters for an HPLC-UV/DAD method for this compound quantification, based on established methods for similar compounds.

ParameterValue
Chromatographic Conditions
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient10-90% B over 30 minutes
Flow Rate1.0 mL/min
Detection Wavelength~240 nm (Hypothetical λmax for this compound)
Validation Parameters
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV/DAD, making it the gold standard for quantifying trace levels of compounds in complex biological matrices. In LC-MS/MS, the LC system separates the components of the sample, which are then ionized and introduced into the mass spectrometer. The mass spectrometer selects the precursor ion of the target analyte, fragments it, and then detects a specific product ion. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in both identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of volatile or derivatized non-volatile compounds. For the analysis of extracts from Viburnum opulus, GC-MS has been used to identify various bioactive compounds. However, for a non-volatile iridoid glycoside like this compound, LC-MS/MS is the more appropriate technique.

Table 2: Representative LC-MS/MS Method Parameters for Quantification in Plasma This table outlines plausible parameters for an LC-MS/MS method for this compound, drawing parallels from established bioanalytical methods.

ParameterValue
Sample Preparation Protein Precipitation with Acetonitrile
LC Conditions
ColumnC18 (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate0.4 mL/min
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ or [M+Na]⁺ for this compound
Product Ion (Q3)Specific fragment ion of this compound
Performance
Lower Limit of Quantification~0.5 ng/mL
Inter-day Precision (% CV)≤ 15%
Inter-day Accuracy (% RE)± 15%

Trace Analysis and Detection of this compound and its Metabolites

Understanding the metabolic fate of this compound is crucial for evaluating its biological activity and potential therapeutic applications. This requires highly sensitive analytical methods capable of detecting and identifying trace levels of the parent compound and its metabolites in biological fluids and tissues.

The development of highly sensitive detection methods is paramount for trace analysis. LC-MS/MS, particularly with modern triple quadrupole or high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap), provides the necessary sensitivity to detect compounds at picogram or even femtogram levels. Method optimization is key to achieving high sensitivity and involves fine-tuning of several parameters, including:

Sample Extraction: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove matrix interferences.

Chromatography: Utilizing ultra-high-performance liquid chromatography (UHPLC) systems with smaller particle size columns to achieve better peak resolution and increased signal-to-noise ratios.

Mass Spectrometry: Optimizing ionization source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific fragmentation of this compound and its expected metabolites.

Metabolite profiling aims to identify the full spectrum of metabolites of a compound in a biological system. High-resolution mass spectrometry (HRMS), such as LC-Q-TOF-MS or LC-Orbitrap-MS, is a powerful tool for this purpose. These instruments provide accurate mass measurements, which can be used to determine the elemental composition of unknown metabolites.

The general workflow for metabolite profiling of this compound would involve:

Sample Collection: Collection of biological samples (e.g., plasma, urine, feces) at various time points after administration of this compound.

LC-HRMS Analysis: Analysis of the samples using an LC-HRMS system to acquire full-scan mass spectral data.

Data Processing: Specialized software is used to compare the chromatograms of control and treated samples to identify potential metabolites.

Structure Elucidation: The structures of the potential metabolites are elucidated based on their accurate mass, isotopic pattern, and fragmentation spectra (MS/MS). Common metabolic transformations for iridoid glycosides include hydrolysis, hydroxylation, glucuronidation, and sulfation.

While direct metabolite profiling studies on this compound are not documented, research on other natural products, such as galangin, has demonstrated the successful application of UHPLC-Q-TOF-MS for the identification of numerous metabolites in various biological samples researchgate.net. This approach allows for the characterization of metabolic pathways, providing insights into the biotransformation of the parent compound.

Quality Control and Reference Standard Development for this compound Research Materials

The reliability and reproducibility of research on this compound are critically dependent on the quality of the starting materials, including plant extracts and isolated compounds. Therefore, robust quality control (QC) procedures and the availability of a certified reference standard are essential.

The development of a this compound reference standard involves:

Isolation and Purification: Isolation of this compound from a natural source, typically a Viburnum species, using various chromatographic techniques (e.g., column chromatography, preparative HPLC).

Structure Elucidation: Unambiguous confirmation of the chemical structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry.

Purity Assessment: Determination of the purity of the isolated compound using HPLC-UV/DAD or other suitable methods. The purity should be as high as possible, typically >98%.

Certification: A certified reference material (CRM) would be characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

Once a reference standard is established, it can be used for the quality control of this compound-containing materials. QC testing would typically involve:

Identity Confirmation: Comparison of the chromatographic retention time and UV or mass spectrum of the analyte in the test sample with that of the reference standard.

Purity Determination: Assessing the presence of impurities or degradation products.

Quantitative Assay: Accurate measurement of the this compound content in the material using a validated analytical method, such as HPLC-UV/DAD or LC-MS/MS, with the reference standard used for calibration.

The principles for establishing reference standards and implementing quality control are outlined by various pharmacopoeias and regulatory bodies, ensuring the consistency and quality of materials used in research and development.

Ecological and Evolutionary Context of Viburgenin

Viburgenin's Role in Plant Defense Mechanisms

Plants have evolved intricate defense mechanisms to protect themselves from a myriad of biotic threats, including herbivores and microbial pathogens. These defenses can be preformed, involving the storage of toxic secondary metabolites, or inducible, activated upon detection of an attack. neist.res.in Triterpenes, such as this compound, are pivotal components of this defensive arsenal, contributing to both direct and indirect defense strategies.

Anti-Herbivore and Anti-Pathogen Properties (e.g., antifungal activity)

This compound has demonstrated biological activity relevant to plant defense. Notably, it exhibited moderate antifungal activity against Cladosporium cladosporioides. cdutcm.edu.cnfrontiersin.org This suggests a role in protecting the host plant from fungal infections.

Table 1: Antifungal Activity of this compound

CompoundSource PlantTarget PathogenObserved Activity
This compoundRudgea viburnioidesCladosporium cladosporioidesModerate Antifungal

Plant secondary metabolites, including triterpenes, act as direct defenses by influencing various aspects of herbivore biology, such as feeding, growth, and survival. They can also directly inhibit the growth of pathogens. The presence of such compounds in plants represents a natural strategy for defense, offering a sustainable alternative to synthetic pest control agents.

Interactions with Microorganisms in the Plant Environment

Plants exist within a complex microbial environment, interacting with a diverse range of microorganisms, including pathogens, commensals, and beneficial microbes. These interactions occur in various plant zones, such as the rhizosphere (the soil region surrounding roots), the endosphere (internal plant tissues), and the phyllosphere (above-ground plant surfaces). Plants actively shape these microbial communities by releasing a variety of compounds, including specialized metabolites like triterpenes, through root exudates and other secretions.

While specific detailed research findings on this compound's direct impact on broader microbial communities in the plant environment are limited, triterpenes, as a class of compounds, are known to contribute to plant-microbe interactions. They can influence the composition and activity of microbial populations by inhibiting pathogenic microorganisms or by promoting beneficial ones. For instance, some soil bacteria produce antibiotics that can indirectly benefit plants by inhibiting pathogenic microorganisms. The presence of triterpenoids in plant tissues and exudates suggests their potential involvement in modulating these complex ecological relationships, thereby contributing to plant health and resilience.

Allelochemical Properties and Inter-Plant Interactions of this compound

Allelochemicals are specialized metabolites released by plants that can influence the growth, survival, and reproduction of other plants. This phenomenon, known as allelopathy, primarily involves negative effects on neighboring plants. Such chemical interactions are a central driver for plant coexistence and community assembly.

Extracts from Rudgea viburnioides, the source plant of this compound, have been investigated for their phytotoxic potential. Studies have shown that aqueous leaf extracts of R. viburnioides can exert phytotoxic effects on the germination and initial growth of other plant species, such as Lactuca sativa (lettuce). This suggests that compounds within R. viburnioides, including triterpenes like this compound, may possess allelochemical properties. These compounds are often water-soluble and can be active at low concentrations, indicating their potential role in natural biological control, particularly in managing weeds in sustainable agricultural practices. Plant-to-plant signaling, mediated by root exudates containing specialized metabolites, is a key aspect of these interactions, influencing both intra- and inter-specific relationships.

Evolutionary Significance of Triterpenoid (B12794562) Production in Plants and its Relevance to this compound

Triterpenoids constitute one of the largest and most diverse subclasses of specialized plant metabolites, with over 14,000 known structures. nih.govnih.govcenmed.com Their widespread occurrence across the plant kingdom highlights their significant functional roles in plant adaptation, defense, and development. nih.govnih.govcenmed.com

The biosynthesis of triterpenoids begins with the cyclization of oxidized squalene (B77637) precursors, catalyzed by oxidosqualene cyclases (OSCs), which generate a diverse array of triterpene scaffolds. nih.govcenmed.com This initial cyclization is followed by extensive structural diversification, primarily through oxygenation and glycosylation, mediated by tailoring enzymes such as cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). cenmed.com

The evolutionary trajectory of triterpenoid production in plants is driven by major forces such as gene duplication, divergence, and selection. nih.govnih.govcenmed.com These evolutionary mechanisms have led to the recurrent evolution of triterpenoid biosynthetic pathways, resulting in a vast array of structurally diverse compounds. nih.govnih.govcenmed.com This continuous evolution of the plant specialized metabolome allows plants to adapt to new environmental challenges and maintain their defensive capabilities against co-evolving herbivores and pathogens. nih.govcenmed.com

Computational Approaches in Viburgenin Research

Molecular Modeling and Docking Simulations for Target Identification

Molecular modeling and docking simulations are fundamental computational techniques used to predict the preferred orientation of a ligand (like Viburgenin) when bound to a macromolecular target, such as a protein. This process aims to identify potential binding sites and estimate the binding affinity, providing crucial information for target identification and lead optimization in drug discovery tanaffosjournal.irmdpi.com.

In the context of this compound, molecular docking simulations would involve:

Target Structure Availability: The prerequisite for docking is the three-dimensional structure of the molecular target, which can be obtained experimentally (e.g., X-ray crystallography, NMR) or computationally (e.g., homology modeling) nih.gov.

Ligand Conformation Exploration: Docking algorithms explore a wide range of possible conformations and orientations (poses) of this compound within the target's binding site mdpi.com.

Scoring Functions: Specific scoring functions are employed to evaluate the interaction energy associated with each predicted binding conformation, ultimately converging to a minimum energy solution mdpi.com.

While general principles of molecular docking and target identification are well-established tanaffosjournal.irnih.govresearchgate.net, specific detailed research findings on this compound's molecular modeling and docking simulations for target identification are not extensively detailed in the provided search results. However, the application of these techniques is broadly recognized for predicting drug-target interactions and optimizing lead compounds tanaffosjournal.irneovarsity.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity frontiersin.orgmdpi.com. For this compound analogues, QSAR models can be developed to predict their potency and identify structural features critical for activity. This approach is particularly valuable for designing new compounds with improved properties without the need for extensive experimental synthesis and testing mdpi.com.

The process typically involves:

Data Collection: Gathering a dataset of this compound analogues with known biological activities.

Descriptor Calculation: Computing molecular descriptors that quantify various physicochemical and structural properties of these analogues frontiersin.orgqsartoolbox.org.

Model Building: Using statistical or machine learning techniques to build a mathematical model that links the descriptors to the observed biological activity frontiersin.orgmdpi.com.

Validation and Prediction: Validating the model's predictive capacity and then using it to predict the activity of new, untested this compound analogues mdpi.comnih.gov.

QSAR models can provide insights into the molecular features that enhance or diminish biological activity, guiding the design of more effective compounds frontiersin.orgnih.gov. For instance, QSAR studies on other compound classes have identified specific groups or electronic densities that influence activity against particular targets nih.gov. While the general utility of QSAR in designing analogues is clear frontiersin.orgmdpi.com, specific QSAR studies focused solely on this compound analogues were not found in the provided search results.

In Silico Prediction and Elucidation of this compound Biosynthetic Pathways

In silico prediction and elucidation of biosynthetic pathways involve using computational tools to infer how natural products like this compound are synthesized within organisms, typically from genetic sequence data nih.govplos.org. This field, often referred to as genome mining, aims to identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites nih.govactinobase.org.

Key aspects of this approach include:

Genome Mining Tools: Utilizing specialized bioinformatics tools (e.g., antiSMASH, PRISM) to identify and annotate BGCs within microbial or fungal genomes actinobase.org.

Sequence-Based Knowledge: Combining genetic sequence data with biochemical precedents to derive structural elements encoded by these gene clusters nih.gov.

Prediction of Structural Elements: Estimating the secondary metabolic potential of an organism and providing a starting point for the identification and elucidation of novel natural products nih.gov.

The accuracy of these predictions depends on the biochemistry of the metabolite class, similarity to known gene clusters, and the depth of knowledge concerning the biosynthetic machinery nih.gov. While the general methodology for in silico prediction of biosynthetic pathways for natural products like polyketides and nonribosomal peptides is well-established nih.govplos.org, specific in silico studies detailing the biosynthetic pathway of this compound were not found in the provided search results. However, the broader field is actively developing methods to predict secondary metabolite activity from BGC data using machine learning nih.gov.

Cheminformatics and Big Data Analysis in this compound Discovery

Cheminformatics, an interdisciplinary field integrating chemistry, computer science, and data analytics, is crucial for managing, processing, and interpreting vast amounts of chemical data neovarsity.orglongdom.org. In the context of this compound discovery, cheminformatics, coupled with big data analysis, offers significant advantages. Big data analytics in cheminformatics and bioinformatics provides methods for handling massive datasets generated in drug discovery and related fields nih.govelsevier.com.

Applications in this compound discovery would encompass:

Data Management and Analysis: Utilizing computational methods to manage, analyze, and predict properties of chemical compounds, focusing on data representation, storage, and analysis neovarsity.org.

Virtual Screening: Employing cheminformatics to virtually screen large chemical libraries for compounds with desired properties, potentially identifying novel this compound-like structures or compounds that interact with similar targets neovarsity.org.

Chemical Network Analysis: Understanding relationships between molecules based on structural and functional similarities, aiding in identifying clusters of compounds with similar properties longdom.org.

Similarity Searching: Comparing this compound with databases of known molecules to identify structurally similar compounds, assisting in lead discovery and optimization longdom.org.

AI and Machine Learning: Leveraging advanced machine learning and artificial intelligence techniques to mine vast cheminformatics databases for insights, accelerate virtual drug screening, and facilitate de novo molecule design nih.govai-dd.eu. This includes predicting chemical properties and toxicity neovarsity.org.

Future Research Directions and Emerging Paradigms for Viburgenin Studies

Advanced Strategies for Biosynthetic Pathway Elucidation and Genetic Engineering

Elucidating the complete biosynthetic pathway of Viburgenin in its natural host, Rudgea viburnioides, is a critical future research direction. Triterpene biosynthesis is often complex, involving a cascade of enzymatic reactions initiated by the cyclization of squalene (B77637) or 2,3-oxidosqualene, followed by various oxidative modifications catalyzed by cytochrome P450 enzymes and other tailoring enzymes researchgate.net. Advanced genomic, transcriptomic, and proteomic approaches will be instrumental in identifying the specific genes and enzymes responsible for each step in this compound's formation. For instance, techniques such as RNA sequencing of Rudgea viburnioides at different developmental stages or under various environmental stresses could reveal highly expressed genes encoding putative triterpene synthases and modifying enzymes researchgate.net. Functional characterization of these enzymes through heterologous expression in microbial hosts like Saccharomyces cerevisiae or Escherichia coli could confirm their roles and enable the reconstruction of the this compound pathway in vitro or in vivo science.gov. Genetic engineering efforts could then focus on optimizing the expression of these enzymes in amenable microbial or plant systems to achieve sustainable and scalable production of this compound, potentially circumventing the challenges associated with its isolation from natural sources science.govscience.gov.

Innovations in Synthetic Methodologies for Complex this compound Structures and Analogues

The intricate polycyclic structure of pentacyclic triterpenes like this compound, characterized by multiple chiral centers and functional groups, poses significant challenges for total chemical synthesis. While general advancements in triterpene synthesis have been made, specific innovations for this compound itself remain an area for future exploration nih.gov. Future research will likely focus on developing highly efficient and stereoselective synthetic methodologies. This could include the application of cascade reactions, which mimic biosynthetic pathways by forming multiple bonds in a single operation, or the strategic use of C-H activation chemistry to introduce functionality at unactivated positions with high precision. Furthermore, the integration of biocatalysis, utilizing isolated enzymes or whole-cell systems, could offer greener and more selective routes for specific transformations within the this compound scaffold, minimizing the need for harsh reagents and conditions typical of traditional organic synthesis rsc.org. Such innovations would not only provide access to this compound but also facilitate the creation of novel analogues with modified structures, allowing for structure-activity relationship (SAR) studies to optimize its biological properties.

Exploration of Undiscovered Mechanistic Pathways and Novel Molecular Targets

Current research indicates that this compound exhibits moderate antifungal activity and can influence cellular processes related to melanin (B1238610) production by decreasing tyrosinase and related proteins in B16 melanoma cells, potentially through inhibition of the transcriptional factor MITF-M science.govscience.govnih.gov. Future studies should aim to thoroughly characterize these initial findings and delve into undiscovered mechanistic pathways. This involves employing advanced biochemical and cell biological techniques, such as target deconvolution strategies (e.g., affinity chromatography, chemical proteomics) to definitively identify the direct molecular targets of this compound beyond the suggested MITF-M pathway science.gov. High-throughput screening platforms could be utilized to screen this compound against a broader range of biological targets and pathways, potentially uncovering novel activities relevant to other therapeutic areas. Furthermore, detailed studies on its interaction with cellular membranes, enzyme kinetics, and downstream signaling cascades would provide a comprehensive understanding of its pharmacological actions and inform the rational design of more potent and selective derivatives.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of omics technologies, such as metabolomics and proteomics, offers a holistic view of biological systems and holds significant promise for this compound research nih.govnih.gov. Applying metabolomics to Rudgea viburnioides could provide insights into the metabolic fluxes and precursor availability influencing this compound production, potentially identifying bottlenecks or regulatory points in its biosynthesis science.gov. In studies investigating this compound's biological effects, metabolomics could reveal global metabolic shifts induced by the compound, identifying affected pathways and biomarkers of its activity. Concurrently, proteomics could map changes in protein expression and post-translational modifications in response to this compound treatment, providing direct evidence of its molecular targets and affected cellular processes nih.govnih.gov. The correlative analysis of integrated metabolomic and proteomic datasets, utilizing advanced bioinformatics and systems biology approaches, can unveil complex regulatory networks and provide a deeper understanding of this compound's mechanism of action and its impact on cellular physiology nih.govmedrxiv.org.

Potential for Bio-inspired Design and Green Chemistry Applications Related to this compound

This compound's natural origin provides a compelling foundation for bio-inspired design and green chemistry applications. Bio-inspired design leverages nature's time-tested strategies to create sustainable solutions biomimicryne.orggctlc.orguu.nl. By thoroughly understanding the natural biosynthesis of this compound, researchers can draw inspiration from the efficiency, selectivity, and mild reaction conditions employed by biological systems to develop more environmentally benign synthetic routes for this compound and its analogues rsc.orgbioneers.org. This could involve designing enzymatic cascades for specific transformations or developing biomimetic catalysts that operate under ambient conditions with high atom economy. Furthermore, this compound itself, as a naturally occurring compound, can serve as a scaffold for designing novel compounds. Future research could focus on modifying its structure based on principles observed in other natural products, leading to the development of new bioactive molecules with enhanced efficacy, reduced toxicity, and improved sustainability profiles, aligning with the core tenets of green chemistry rsc.org.

Q & A

Basic Research Questions

Q. What are the established protocols for isolating Viburgenin from natural sources, and how do extraction solvents impact yield?

  • Methodology : Isolation typically involves Soxhlet extraction or maceration using polar solvents (e.g., ethanol-water mixtures) due to this compound’s glycosidic structure. Column chromatography (silica gel or reversed-phase) is recommended for purification. Solvent polarity significantly affects yield: higher ethanol concentrations (70–80%) maximize extraction efficiency .
  • Validation : Reproducibility requires strict adherence to temperature (40–60°C) and solvent-to-mass ratios (10:1–20:1). Purity should be confirmed via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most reliable for quantifying this compound purity and structural confirmation?

  • Quantitative Analysis : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile:water mobile phase (gradient elution) is standard. Calibration curves using certified reference materials are critical for accuracy .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) are essential. For novel derivatives, 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

  • Experimental Design : Use cell lines with validated sensitivity (e.g., HepG2 for hepatoprotective studies) and include controls for solvent cytotoxicity (e.g., DMSO <0.1%). Dose-response curves (0.1–100 µM) with triplicate measurements reduce variability. Pre-treatment with inhibitors (e.g., cycloheximide for protein synthesis) clarifies mechanisms .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of this compound (e.g., anti-inflammatory vs. pro-inflammatory effects) be systematically addressed?

  • Data Reconciliation : Analyze study variables:

  • Model Systems : In vivo vs. in vitro models (e.g., murine macrophages vs. human whole-blood assays) may yield opposing results due to differential receptor expression .
  • Dosage : Biphasic responses (e.g., hormesis) at low vs. high doses require rigorous concentration-response validation .
    • Meta-Analysis : Apply PRISMA guidelines to aggregate data, stratifying by experimental conditions. Statistical heterogeneity (I² >50%) indicates need for subgroup analysis .

Q. What statistical models are appropriate for optimizing this compound’s experimental design in multi-variable systems (e.g., synergistic drug combinations)?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) or factorial designs to assess interactions between variables (e.g., pH, temperature, co-solvents). Central composite designs minimize experimental runs while maximizing predictive power .
  • Analysis : Multivariate ANOVA (MANOVA) identifies significant factors. For synergy studies, the Chou-Talalay combination index (CI) quantifies additive/antagonistic effects .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Affinity-Based Methods : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) measure binding constants (KD) with purified proteins.
  • Functional Validation : CRISPR-Cas9 knockout of putative targets (e.g., NF-κB) in cell models confirms pathway specificity. Pharmacokinetic-pharmacodynamic (PK-PD) modeling links exposure to effect .

Q. What strategies mitigate batch-to-batch variability in this compound sourcing for longitudinal studies?

  • Standardization : Implement QC protocols:

  • Chemical Fingerprinting : LC-MS/MS profiles (≥10 marker peaks) ensure consistency .
  • Biological Assays : Baseline bioactivity screening (e.g., IC50 in a standard assay) validates equivalence between batches .

Data Contradiction & Synthesis

Q. How should conflicting data on this compound’s metabolic stability be resolved when transitioning from in vitro to in vivo models?

  • Discrepancy Analysis : Compare in vitro hepatic microsomal stability (e.g., human vs. rodent) with in vivo PK profiles. Species-specific cytochrome P450 isoform activity often explains differences .
  • Mitigation : Use stable isotope-labeled this compound for precise tracer studies in plasma/tissue matrices .

Methodological Best Practices

Q. What criteria define rigorous peer review of this compound-related manuscripts?

  • Checklist :

  • Reproducibility : Full experimental details (solvent suppliers, equipment settings) must be disclosed .
  • Data Transparency : Raw spectral data (NMR, MS) and statistical code (R/Python scripts) should be archived .
  • Conflict Resolution : Address contradictory findings via sensitivity analysis in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.